molecular formula C9H9ClO3 B2729920 Ethyl 2-chloro-4-hydroxybenzoate CAS No. 56069-35-3

Ethyl 2-chloro-4-hydroxybenzoate

Cat. No. B2729920
CAS RN: 56069-35-3
M. Wt: 200.62
InChI Key: SXPALFRWFJQPFQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-hydroxybenzoate, also known as ethyl p-chlorophenylcarboxylate, is a chemical compound that belongs to the class of esters. It is commonly used in various fields, including the pharmaceutical industry, as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

  • Parabens, including Ethyl 2-chloro-4-hydroxybenzoate, are commonly found in aquatic environments. Despite wastewater treatments that effectively remove them, these compounds are still detected at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment (Haman et al., 2015).

Photodegradation Studies

  • Research on the photodegradation of parabens, including this compound, has shown that both UVC and UVC/H2O2 systems are efficient for degrading these compounds in water. The study helps in understanding the environmental impact of these compounds and their breakdown products (Gmurek et al., 2015).

Environmental Behavior of UV Filters

  • This compound, used as a UV filter in skincare products, has been studied for its environmental behavior. The research indicates that its transformation products through photocatalysis are less toxic than the parent compound, suggesting a self-mitigating impact on environmental toxicity (Li et al., 2017).

Synthetic Methods in Chemistry

  • In chemical synthesis, this compound is involved in transformations of alcohols to alkyl chlorides, demonstrating its utility in organic synthesis (Mukaiyama et al., 1977).

Thermodynamic Properties

  • The study of the thermodynamic properties of ethyl hydroxybenzoates, including this compound, has provided insights into their stability and reactivity, which is crucial for various industrial and pharmaceutical applications (Ledo et al., 2018).

Paraben Metabolism

  • Understanding the metabolism of parabens, such as this compound, in human liver microsomes and plasma is crucial for assessing their safety and potential accumulation in human tissues (Abbas et al., 2010).

properties

IUPAC Name

ethyl 2-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPALFRWFJQPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-hydroxy-benzonitrile (5.0 g, 32.6 mmol) in ethanol (125 ml) was treated with conc. sulphuric acid (25 ml) and the mixture heated at reflux for 3 days. Conc. sulphuric acid (25 ml) was added and the mixture was heated at reflux for another 2 days. The volatiles were removed in vacuo, and the aqueous residue was basified with saturated NaHCO3 and extracted 4 times with diethyl ether. The combined organic extracts were dried and concentrated in vacuo to yield the title compound (2.5 g, 38%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

A solution consisting of 34.5 g (200 mmol) of 2-chloro-4-hydroxy-benzoic acid, 5 mL of concentrated sulfuric acid and 400 mL of ethanol was refluxed for 18 hours. 1.2 L of water were added to the resulting mixture followed by extraction with 1.5 L of methylene chloride. The mixture was then washed with aqueous sodium bicarbonate solution and water and dried with magnesium sulfate followed by distilling off the solvent. The residue was recrystallized from hexane/ethyl acetate to obtain 20.4 g of a light orange solid.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four

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